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Compound of Interest

Compound Name: tert-butyl N,N-dimethylcarbamate

Cat. No.: B148174 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

interpretation of the infrared spectrum of tert-butyl N,N-dimethylcarbamate, with a

comparative analysis against methyl N,N-dimethylcarbamate and ethyl N,N-

dimethylcarbamate.

This guide provides a comprehensive analysis of the key vibrational modes in the infrared (IR)

spectrum of tert-butyl N,N-dimethylcarbamate. To facilitate a deeper understanding of

structure-spectrum correlations, a direct comparison is made with the IR spectra of two

analogous carbamates: methyl N,N-dimethylcarbamate and ethyl N,N-dimethylcarbamate. This

comparative approach, supported by quantitative data and detailed experimental protocols,

offers a valuable resource for the characterization and identification of these and similar

compounds.

Key Spectral Features: A Comparative Overview
The infrared spectra of carbamates are distinguished by a number of characteristic absorption

bands that arise from the vibrational modes of their functional groups. The most prominent of

these is the carbonyl (C=O) stretching vibration, which is sensitive to the electronic

environment of the carbamate moiety. Other significant absorptions include those from C-N, C-

O, and C-H stretching and bending vibrations.

The table below summarizes the principal infrared absorption peaks for tert-butyl N,N-
dimethylcarbamate and its methyl and ethyl analogs. The data has been compiled from the

Spectral Database for Organic Compounds (SDBS).
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Compound Functional Group Vibrational Mode
Wavenumber
(cm⁻¹)

tert-Butyl N,N-

dimethylcarbamate
C-H (sp³) Stretching 2976, 2934, 2872

C=O (Carbamate) Stretching 1695

C-H (sp³) Bending
1479, 1456, 1389,

1366

C-O Stretching 1261, 1159

C-N Stretching 1040

Methyl N,N-

dimethylcarbamate
C-H (sp³) Stretching

2953, 2895, 2855,

2822

C=O (Carbamate) Stretching 1699

C-H (sp³) Bending
1481, 1458, 1445,

1414, 1383

C-O Stretching 1265, 1182

C-N Stretching 1067

Ethyl N,N-

dimethylcarbamate
C-H (sp³) Stretching 2978, 2938, 2878

C=O (Carbamate) Stretching 1695

C-H (sp³) Bending 1466, 1379

C-O Stretching 1260, 1177

C-N Stretching 1090

Analysis of Key Spectral Regions:

C-H Stretching (3000-2800 cm⁻¹): All three compounds exhibit multiple absorption bands in

this region, characteristic of symmetric and asymmetric stretching vibrations of methyl (CH₃)

and methylene (CH₂) groups. The spectrum of tert-butyl N,N-dimethylcarbamate shows
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prominent peaks at 2976, 2934, and 2872 cm⁻¹, corresponding to the various C-H bonds in

the tert-butyl and N,N-dimethyl groups.

Carbonyl (C=O) Stretching (~1700 cm⁻¹): The strong absorption band around 1695-1699

cm⁻¹ is the most intense and readily identifiable feature in the spectra of these carbamates.

This band is attributed to the stretching vibration of the carbonyl group. The position of this

peak is influenced by the electronic effects of the substituents on the nitrogen and oxygen

atoms. In this series, the C=O stretching frequency is very similar, indicating that the

electronic effect of the alkyl group on the oxygen (methyl, ethyl, vs. tert-butyl) is not

substantial enough to cause a significant shift.

C-H Bending (1500-1350 cm⁻¹): This region contains several bands corresponding to the

bending vibrations of the C-H bonds. Notably, the spectrum of tert-butyl N,N-
dimethylcarbamate displays a characteristic doublet at 1389 and 1366 cm⁻¹, which is

indicative of the gem-dimethyl group of the tert-butyl substituent.

C-O and C-N Stretching (1300-1000 cm⁻¹): The "fingerprint" region of the spectrum contains

complex vibrations, including the stretching modes of the C-O and C-N single bonds. Strong

absorptions in the 1265-1159 cm⁻¹ range are typically assigned to the C-O stretching

vibrations, while the C-N stretching vibrations appear at lower wavenumbers, around 1040-

1090 cm⁻¹.

Experimental Protocol for Infrared Spectroscopy
The following is a generalized procedure for obtaining the infrared spectrum of a liquid

carbamate sample using the attenuated total reflectance (ATR) technique, which is a common

and convenient method for liquid samples.

Materials and Equipment:

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond

or zinc selenide crystal).

Sample of the carbamate (tert-butyl N,N-dimethylcarbamate, methyl N,N-

dimethylcarbamate, or ethyl N,N-dimethylcarbamate).

Micropipette or glass dropper.
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Solvent for cleaning (e.g., isopropanol or acetone).

Lint-free wipes.

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR crystal. This will be subtracted from the sample spectrum to remove any

interference from the atmosphere (e.g., CO₂ and water vapor).

Sample Application: Place a small drop of the liquid carbamate sample directly onto the

center of the ATR crystal using a micropipette or a clean glass dropper. Ensure the crystal

surface is completely covered by the sample.

Spectrum Acquisition: Acquire the infrared spectrum of the sample. The typical spectral

range is 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing: The acquired spectrum is typically processed by the spectrometer software

to produce a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Cleaning: After the measurement is complete, carefully clean the ATR crystal by wiping it

with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Ensure the crystal

is completely dry before the next measurement.

Logical Workflow for IR Spectrum Interpretation
The process of interpreting an infrared spectrum follows a logical workflow, from initial data

acquisition to the final identification of the compound's structure. The following diagram

illustrates this process.
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Caption: Workflow for the interpretation of an infrared spectrum.
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To cite this document: BenchChem. [Comparative Infrared Spectrum Analysis of Tert-butyl
N,N-dimethylcarbamate and its Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148174#interpreting-the-infrared-spectrum-of-tert-
butyl-n-n-dimethylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b148174#interpreting-the-infrared-spectrum-of-tert-butyl-n-n-dimethylcarbamate
https://www.benchchem.com/product/b148174#interpreting-the-infrared-spectrum-of-tert-butyl-n-n-dimethylcarbamate
https://www.benchchem.com/product/b148174#interpreting-the-infrared-spectrum-of-tert-butyl-n-n-dimethylcarbamate
https://www.benchchem.com/product/b148174#interpreting-the-infrared-spectrum-of-tert-butyl-n-n-dimethylcarbamate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b148174?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

